molecular formula C22H20N4O3S B3311773 3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 946274-70-0

3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B3311773
CAS No.: 946274-70-0
M. Wt: 420.5 g/mol
InChI Key: MFBJLAJDJNGVIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyridazine core substituted with a furan-2-yl group and a N-(naphthalen-2-ylsulfonyl)piperazine moiety. The piperazine ring, a privileged scaffold in pharmacology, is frequently incorporated into molecules designed to target enzymes and receptors . When substituted with aromatic sulfonamide groups, such as the naphthalen-2-ylsulfonyl moiety in this compound, piperazine derivatives have demonstrated potent biological activities, particularly as inhibitors of various protein kinases . Compounds with similar structural motifs, combining heteroaromatic systems like pyridazine with sulfonylated piperazines, have been investigated as type II inhibitors of kinases such as CDK2 (Cyclin-Dependent Kinase 2) . These inhibitors are valuable research tools because they bind to an inactive kinase conformation, often leading to enhanced selectivity and prolonged target engagement . The presence of the furan and naphthalene rings suggests potential for extensive hydrophobic interactions within enzyme binding pockets. This compound is supplied for research purposes, such as investigating new kinase inhibitors, exploring structure-activity relationships (SAR) in heterocyclic chemistry, and profiling against panels of biological targets. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

IUPAC Name

3-(furan-2-yl)-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c27-30(28,19-8-7-17-4-1-2-5-18(17)16-19)26-13-11-25(12-14-26)22-10-9-20(23-24-22)21-6-3-15-29-21/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBJLAJDJNGVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine core, a furan ring, and a piperazine moiety attached to a naphthalene sulfonyl group. This unique configuration is thought to contribute to its diverse biological activities.

1. Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of the naphthalene sulfonyl group has been linked to enhanced cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazineA431 (human epidermoid carcinoma)5.2
Analog AHT29 (colorectal carcinoma)4.8
Analog BJurkat (T-cell leukemia)6.0

These results suggest that the compound could be effective in targeting specific cancer types, potentially leading to further development as an anticancer agent.

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. The structure-activity relationship (SAR) analysis indicates that modifications to the furan and piperazine moieties can influence efficacy:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

These findings highlight the compound's potential as an antimicrobial agent, particularly against Gram-negative bacteria.

3. Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Research has shown that piperazine derivatives can exhibit anxiolytic and antidepressant activities:

Activity TypeEffectiveness (compared to control)Reference
AnxiolyticSignificant reduction in anxiety-like behavior in animal models
AntidepressantImproved mood scores in depression models

This opens avenues for exploring the compound's role in treating mood disorders.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that This compound exhibited selective cytotoxicity against A431 cells, with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacteria and fungi. The results showed promising activity against Pseudomonas aeruginosa, with an MIC value of 16 µg/mL, suggesting its potential use in treating infections caused by this pathogen.

Comparison with Similar Compounds

Key Structural Differences and Implications

The table below compares the target compound with structurally related pyridazine/piperazine derivatives:

Compound Core Structure Substituents Key Structural Features Reported Activities References
3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine (Target) Pyridazine - 3-Furan-2-yl
- 6-Piperazine with naphthalene-2-sulfonyl
Bulky sulfonyl group enhances hydrogen bonding; furan increases electron density. Not explicitly reported (inferred: potential antimicrobial/anticancer)
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine Pyridazine - 3-Chloro
- 6-Piperazine with 2-fluorophenyl
Fluorophenyl improves lipophilicity; chloro group may limit solubility. Antiviral, antibacterial
6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone Pyridazinone - 6-Piperazine with 2-fluorophenyl
- Ketone at position 3
Ketone introduces polarity; fluorophenyl enhances target affinity. Antinociceptive, anti-inflammatory
4-(Aryl)-6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-one Pyridazin-3(2H)-one - 4-Aryl/heteroaryl
- Propyl-linked piperazine
Propyl linker increases flexibility; aryl groups modulate steric effects. Anticancer (e.g., inhibition of tumor cell lines)
Isoxazolo[3,4-d]pyridazine derivatives (e.g., 4b, 4c, 4d) Isoxazolo-pyridazine - Furan, thiophene, or naphthalene at position 4 Fused isoxazole ring enhances planarity; heterocycles improve π-stacking interactions. Not explicitly reported (structural focus)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine - 3-Chloro
- Piperazine with 4-chlorophenoxypropyl
Ether linkage reduces polarity; chlorophenyl may enhance membrane penetration. Antibacterial, antiviral

Functional Group Analysis

  • Naphthalene Sulfonyl vs. Fluorophenyl/Phenoxy Groups: The naphthalene sulfonyl group in the target compound is bulkier and more polar than fluorophenyl or phenoxy substituents in analogues. This may improve solubility and hydrogen-bonding interactions compared to the lipophilic 2-fluorophenyl group in or the chlorophenoxy group in .
  • Furan vs. In contrast, chloro or ketone groups (e.g., in ) may prioritize electrophilic interactions or metabolic stability.
  • Piperazine Linkers : The target compound lacks a propyl or flexible linker seen in , which could reduce conformational flexibility but increase rigidity for target specificity.

Q & A

Q. What are the critical synthetic pathways and reaction conditions for synthesizing 3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyridazine core via cyclization of diaminomaleonitrile with furan-2-carbaldehyde derivatives under acidic conditions.
  • Step 2: Introduction of the piperazine-sulfonyl group via nucleophilic substitution, using naphthalene-2-sulfonyl chloride and a piperazine derivative in anhydrous DMF at 80–100°C .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1H^1H-NMR and LC-MS to confirm structural integrity . Key conditions to optimize include solvent polarity, temperature control during sulfonylation, and stoichiometric ratios to minimize by-products like unreacted sulfonyl chlorides .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR are critical for confirming the furan, pyridazine, and sulfonamide-piperazine moieties. Aromatic protons in the naphthalene ring appear as multiplet signals at δ 7.5–8.5 ppm, while the piperazine protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (LC-MS/HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 475.14) and detects impurities .
  • X-ray Crystallography: Resolves stereochemical ambiguities, though crystallization challenges may require co-crystallization agents like acetic acid .

Q. What structural features dictate its chemical reactivity?

  • The sulfonamide group undergoes nucleophilic substitution (e.g., with amines) or oxidation (e.g., to sulfonic acids under strong oxidizing agents like KMnO4_4) .
  • The furan ring is prone to electrophilic aromatic substitution (e.g., nitration, halogenation) but sensitive to strong acids .
  • The piperazine moiety facilitates hydrogen bonding with biological targets, influencing solubility and receptor interactions .

Advanced Research Questions

Q. How can researchers optimize the nucleophilic substitution step for the piperazine-sulfonyl moiety to improve yield?

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonyl chloride reactivity.
  • Catalysis: Add triethylamine (1.2 eq) to scavenge HCl and accelerate reaction kinetics .
  • Temperature Control: Maintain 80–90°C to balance reaction rate and by-product formation. Yield improvements (from 60% to 85%) are achievable by incremental reagent addition .
  • By-Product Analysis: Monitor unreacted intermediates via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can contradictions in reported biological activities of pyridazine-sulfonamide derivatives be resolved?

  • Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., naphthalene vs. chlorophenyl sulfonyl groups) on target affinity. For example, naphthalene groups enhance hydrophobic interactions with enzyme pockets, while electron-withdrawing groups (e.g., -Cl) alter metabolic stability .
  • Standardized Assays: Replicate studies under uniform conditions (e.g., ATPase inhibition assays at pH 7.4, 37°C) to isolate structural contributions from experimental variability .

Q. What methodologies assess the metabolic stability and toxicity profile of this compound?

  • In Vitro Hepatic Microsome Assays: Incubate with rat or human liver microsomes (37°C, NADPH cofactor) to identify major metabolites via LC-MS/MS. The furan ring may oxidize to cytotoxic cis-enediones, requiring glutathione trapping assays to evaluate detoxification pathways .
  • Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cells to determine IC50_{50} values. Piperazine derivatives often show low cytotoxicity (<10 μM) but require dose-dependent validation .

Q. How can reaction intermediates and by-products be systematically identified during synthesis?

  • High-Resolution Mass Spectrometry (HRMS): Detects low-abundance intermediates (e.g., uncyclized pyridazine precursors) with ppm-level accuracy .
  • Reaction Monitoring via 1H^1H-NMR: Track real-time changes in proton environments (e.g., disappearance of sulfonyl chloride protons at δ 3.8 ppm) .
  • HPLC-PDA: Quantify by-products using a C18 column and UV detection at 254 nm. Adjust gradient elution (e.g., 30%→70% acetonitrile in 20 min) to resolve polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(Furan-2-yl)-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.